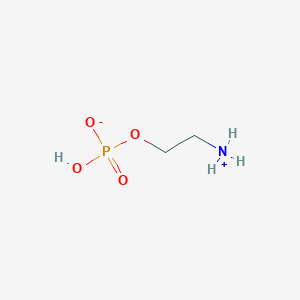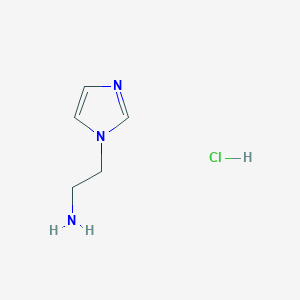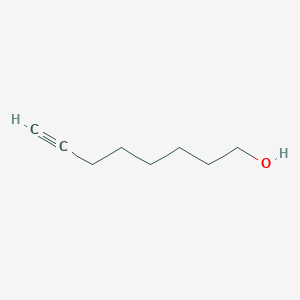
7-Octyn-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Octyn-1-ol involves the evaporation of the organic solvent in vacuo. The crude products are then purified by column chromatography on silica gel to obtain 7-octyn-1-ol as a pale yellow oil .Molecular Structure Analysis
The molecular structure of 7-Octyn-1-ol is characterized by an alkyne group and a terminal hydroxyl group . The alkyne group can react with azides via copper-catalyzed Click Chemistry reactions .Chemical Reactions Analysis
7-Octyn-1-ol is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
7-Octyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 191.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±6.0 kJ/mol and a flash point of 116.3±14.9 °C . The index of refraction is 1.455, and it has a molar refractivity of 38.5±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Sex Pheromone for Citrus Leafminer 7-Octyn-1-ol is utilized in the synthesis of the sex pheromone of the citrus leafminer, Phyllocnistis citrella. This application is significant in the field of agricultural pest management, as it can help in monitoring and controlling the population of this pest that affects citrus crops .
Click Chemistry Reactions
The compound contains a propargyl group which can react with azides via copper-catalyzed Click Chemistry reactions. This reaction is widely used in bioconjugation, material science, and organic synthesis due to its high specificity and efficiency .
Derivatization Potential
The terminal hydroxyl group of 7-Octyn-1-ol allows for further derivatization or replacement with other reactive functional groups. This characteristic makes it a versatile building block in synthetic chemistry for creating a variety of different compounds .
Mécanisme D'action
Target of Action
7-Octyn-1-ol is a click chemistry reagent . It contains an alkyne group that can interact with molecules containing azide groups . The primary targets of 7-Octyn-1-ol are therefore molecules with azide groups.
Mode of Action
The alkyne group in 7-Octyn-1-ol can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This reaction forms a covalent bond between the alkyne and azide groups, creating a stable triazole ring. This reaction is highly selective and efficient, making it a valuable tool in bioconjugation and materials science.
Biochemical Pathways
The primary biochemical pathway involved in the action of 7-Octyn-1-ol is the CuAAC reaction . This reaction is part of the larger field of click chemistry, a set of reactions that are fast, simple to use, easy to purify, and versatile, with a wide range of applications in chemical biology and materials science.
Result of Action
The result of 7-Octyn-1-ol’s action is the formation of a triazole ring via the CuAAC reaction . This reaction can be used to create a wide variety of complex structures from simple starting materials, and has applications in fields ranging from drug discovery to materials science.
Action Environment
The efficacy and stability of 7-Octyn-1-ol, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst. In the case of 7-Octyn-1-ol, the CuAAC reaction requires a copper catalyst . The reaction is typically carried out in a solvent such as water or a mixture of water and organic solvent, and can be performed at room temperature .
Safety and Hazards
7-Octyn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
As a precursor to 7-octynoic acid, 7-Octyn-1-ol has potential applications in the synthesis of other chemical compounds . Its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc), makes it a valuable reagent in click chemistry . This suggests potential future directions in the development of new synthetic methods and the production of novel compounds.
Propriétés
IUPAC Name |
oct-7-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061234 | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octyn-1-ol | |
CAS RN |
871-91-0 | |
| Record name | 7-Octyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Octyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 7-Octyn-1-ol useful in pheromone synthesis?
A1: 7-Octyn-1-ol serves as a versatile starting material for synthesizing various insect pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical transformations. For instance, it's been used in the synthesis of (7Z,11E)-7,11-Hexadecadien-1-yl acetate, the sex pheromone of the Angoumois grain moth (Sitotroga cerealella) []. The presence of the alkyne group enables further modifications like alkylations and reductions, leading to the desired pheromone structures.
Q2: Are there other examples of 7-Octyn-1-ol being used to synthesize pheromones?
A2: Yes, 7-Octyn-1-ol has been employed in the synthesis of pheromone components for other insect species. One example is its use in preparing pheromones for Aproaerema modicella []. This highlights the compound's utility in producing a range of pheromones with potential applications in pest control and management.
Q3: What are the structural characteristics of 7-Octyn-1-ol?
A3: 7-Octyn-1-ol has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Although specific spectroscopic data isn't provided in the provided abstracts, we can infer common characterization methods.
Q4: Has computational chemistry been used to study 7-Octyn-1-ol?
A4: Yes, theoretical studies have investigated the "acetylenic zipper" reaction involving isomers of 7-Octyn-1-ol []. These studies likely involved computational methods like density functional theory (DFT) or molecular mechanics to model the stability and reactivity of different isomers. Such computational insights can guide synthetic strategies and provide a deeper understanding of reaction mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

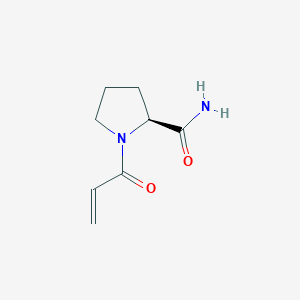

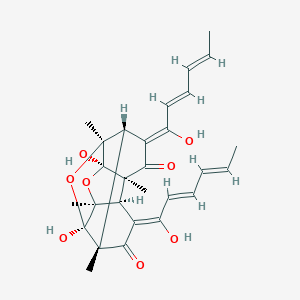
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
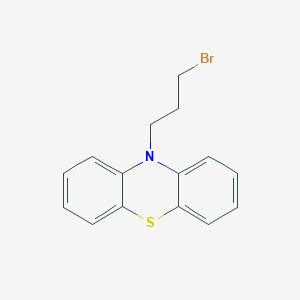
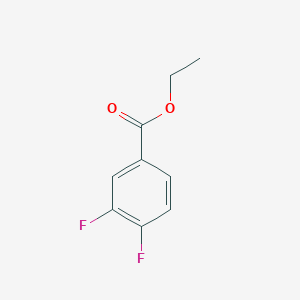
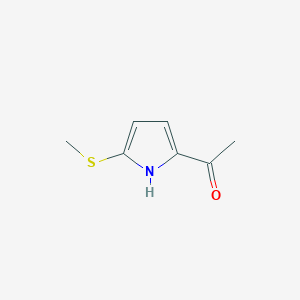

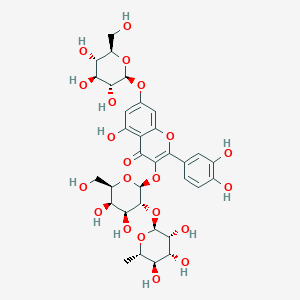
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)

